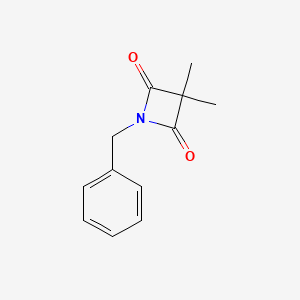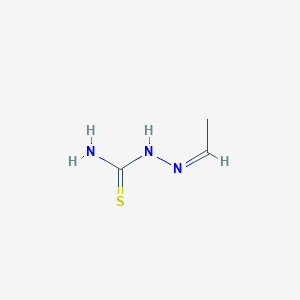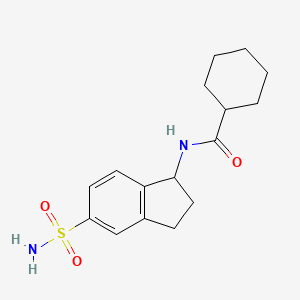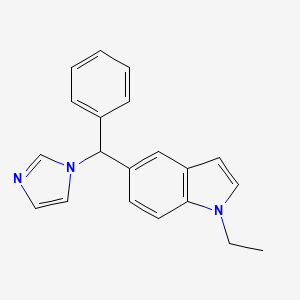
4-Amino-1-Beta-D-Glucopyranosylpyrimidin-2(1h)-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-D-グルコピラノシルシトシンは、シトシン塩基がグルコピラノース糖に結合したヌクレオシドアナログです。この化合物は、医薬品化学やバイオテクノロジーなど、さまざまな分野での潜在的な用途があるため、大きな関心を集めています。1-D-グルコピラノシルシトシンのユニークな構造により、治療目的と産業目的で利用できる方法で、生体分子と相互作用することができます。
準備方法
合成経路と反応条件: 1-D-グルコピラノシルシトシンは、化学酵素法によって合成することができます。一般的なアプローチの1つは、グルコピラノシル基をシトシン塩基に転移させる触媒作用を持つ、グリコシルトランスフェラーゼの使用です。 この方法は、その特異性と効率の良さから有利です .
工業的生産方法: 1-D-グルコピラノシルシトシンの工業的生産には、通常、大規模な酵素合成が用いられます。シクロデキストリングリコシルトランスフェラーゼやスクロースホスホリラーゼなどの酵素が、グリコシル化プロセスを促進するために使用されます。 これらの酵素は、穏やかな反応条件下で目的の生成物を高収率で生成できることから選ばれています .
化学反応の分析
反応の種類: 1-D-グルコピラノシルシトシンは、以下のものを含むさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素などの酸化剤によって触媒され、酸化誘導体の生成につながります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、化合物を還元することができ、還元アナログの生成につながります。
一般的な試薬と条件:
酸化: 過酸化水素、弱酸性条件。
還元: 水素化ホウ素ナトリウム、メタノールを溶媒とする。
主な生成物: これらの反応から生成される主な生成物には、1-D-グルコピラノシルシトシンの酸化および還元誘導体、ならびに化合物のコア構造を保持したさまざまな置換アナログが含まれます .
科学的研究の応用
1-D-グルコピラノシルシトシンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や核酸との相互作用について研究されています。
医学: 抗ウイルス剤および抗がん剤としての可能性について調査されています。
作用機序
1-D-グルコピラノシルシトシンの作用機序には、核酸への組み込みが関与しており、そこでDNAおよびRNA合成を阻害することができます。この阻害は、ウイルスの複製とがん細胞の増殖を阻害する可能性があります。 この化合物は、核酸代謝に関与する特定の酵素を標的にし、その正常な機能を阻害し、治療効果をもたらします .
類似化合物:
- 2-O-α-D-グルコピラノシル-L-アスコルビン酸
- 2-O-α-D-グルコシルグリセロール
- アルブチン
- α-グルコシルヘスペリジン
比較: 1-D-グルコピラノシルシトシンは、主に抗酸化剤または保湿剤として機能する他のグルコピラノシル化合物とは異なり、核酸に組み込まれる能力がユニークです。 このユニークな特性により、抗ウイルス剤および抗がん剤療法の開発のための医薬品化学において特に価値のあるものとなっています .
類似化合物との比較
- 2-O-α-D-glucopyranosyl-L-ascorbic acid
- 2-O-α-D-glucosyl glycerol
- Arbutin
- α-Glucosyl hesperidin
Comparison: 1-D-Glucopyranosyl cytosine is unique in its ability to be incorporated into nucleic acids, unlike other glucopyranosyl compounds that primarily serve as antioxidants or moisturizers. This unique property makes it particularly valuable in medicinal chemistry for the development of antiviral and anticancer therapies .
特性
分子式 |
C10H15N3O6 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c11-5-1-2-13(10(18)12-5)9-8(17)7(16)6(15)4(3-14)19-9/h1-2,4,6-9,14-17H,3H2,(H2,11,12,18)/t4-,6-,7+,8-,9-/m1/s1 |
InChIキー |
YYUQXKHCNLFJNF-DDIGBBAMSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


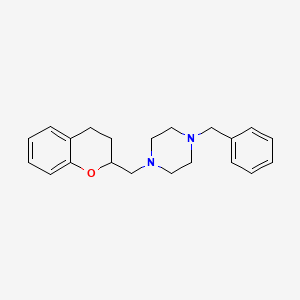
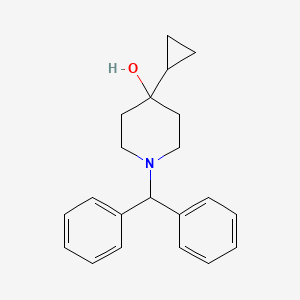
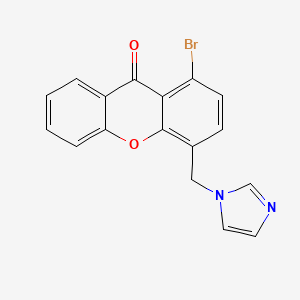
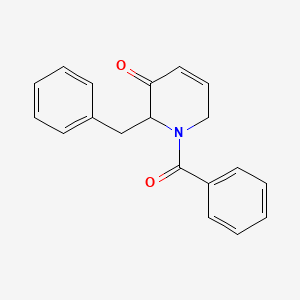
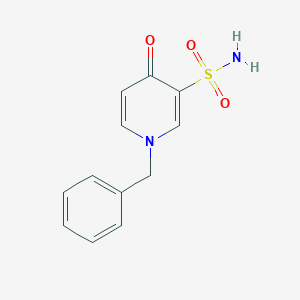
![2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)



